molecular formula C10H11ClN2O3 B2961409 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide CAS No. 91446-10-5

3-chloro-N-(2-methyl-5-nitrophenyl)propanamide

Cat. No.: B2961409
CAS No.: 91446-10-5
M. Wt: 242.66
InChI Key: QBQQMOMVEZGHTF-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-methyl-5-nitrophenyl)propanamide (CAS: 91446-10-5) is a chlorinated propanamide derivative with the molecular formula C₁₀H₁₁ClN₂O₃ and a molecular weight of 242.66 g/mol . Structurally, it consists of a propanamide backbone substituted with a chlorine atom at the third carbon and an aromatic ring bearing a methyl group at the 2-position and a nitro group at the 5-position (Figure 1). This compound is primarily utilized as an intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

3-chloro-N-(2-methyl-5-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c1-7-2-3-8(13(15)16)6-9(7)12-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQQMOMVEZGHTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide typically involves the following steps:

Industrial Production Methods

Industrial production of 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-methyl-5-nitrophenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Scientific Research Applications

3-chloro-N-(2-methyl-5-nitrophenyl)propanamide has several applications in scientific research. It is used as an intermediate in the synthesis of more complex organic molecules. It has been investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties. It has also been explored for potential use in drug development, particularly in the design of novel therapeutic agents, and in the development of specialty chemicals and materials with specific properties.

Chemical Reactions
3-chloro-N-(2-methyl-5-nitrophenyl)propanamide is a chemical compound that can undergo various chemical reactions.

Types of Reactions

  • Reduction The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst. The major product of this reaction is 3-cyclohexyl-N-(2-methyl-5-aminophenyl)propanamide.
  • Substitution The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions. Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst can be used to perform this reaction. The major product of this reaction is halogenated or sulfonated derivatives of the original compound.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition or activation of their function. The chloro group can participate in nucleophilic substitution reactions, further modifying the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the core 3-chloropropanamide structure but differ in aromatic substituents, leading to variations in physicochemical properties and applications.

Substituent Position and Electronic Effects
Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Reference
3-Chloro-N-(2-fluoro-5-nitrophenyl)propanamide C₉H₈ClFN₂O₃ 2-F, 5-NO₂ 242.62 Enhanced electron-withdrawing effects due to fluorine; potential pharmacological applications
3-Chloro-N-(4-methoxyphenyl)propanamide C₁₀H₁₂ClNO₂ 4-OCH₃ 213.66 Electron-donating methoxy group increases solubility in polar solvents; crystallographic studies available
3-Chloro-N-(2-hydroxyphenyl)propanamide C₉H₁₀ClNO₂ 2-OH 199.64 Hydrogen-bonding capability via hydroxyl group; used in supramolecular chemistry
3-Chloro-N-(2-methoxy-5-methylphenyl)propanamide C₁₁H₁₄ClNO₂ 2-OCH₃, 5-CH₃ 228.00 LogP = 1.74; moderate hydrophobicity suitable for membrane permeability studies
Beclamide (3-Chloro-N-benzylpropanamide) C₁₀H₁₂ClNO N-Benzyl 197.66 FDA-approved anticonvulsant; demonstrates the pharmacological relevance of propanamide derivatives

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂, -F) reduce electron density on the aromatic ring, enhancing stability and directing electrophilic substitutions. For example, the 2-fluoro-5-nitro derivative shows increased polarity compared to the target compound .
  • Electron-donating groups (e.g., -OCH₃, -CH₃) improve solubility in organic solvents but may reduce metabolic stability .
  • Hydrogen-bonding groups (e.g., -OH) facilitate crystal packing and intermolecular interactions, as seen in the 2-hydroxyphenyl analog .
Chain Length and Functional Group Variations
Compound Name Amide Chain Length Additional Functional Groups Molecular Weight (g/mol) Applications Reference
5-Chloro-N-(2-nitrophenyl)pentanamide C₅H₉ClNO₂ - 295.32 Extended chain increases lipophilicity; used in polymer synthesis
3-Chloro-N-[2-(4-methylthiazol-5-yl)ethyl]propanamide C₉H₁₂ClN₂O₂S Thiazole ring 256.72 Thiazole moiety enhances bioactivity; explored in antimicrobial studies

Key Observations :

  • Longer chains (e.g., pentanamide vs. propanamide) increase molecular weight and hydrophobicity, affecting drug absorption and distribution .
  • Heterocyclic additions (e.g., thiazole) introduce sites for hydrogen bonding and π-π interactions, broadening biological applicability .

Biological Activity

3-Chloro-N-(2-methyl-5-nitrophenyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of enzymatic inhibition and antimicrobial properties. This article explores the biological activity of this compound, detailing its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

The biological activity of 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide primarily involves its interaction with specific enzymes or receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, which affects various biochemical pathways. This mechanism is crucial for its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Antimicrobial Properties

Research has indicated that 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide exhibits significant antimicrobial activity. In vitro studies have shown that it can effectively inhibit the growth of various bacterial strains. For example, it was tested against gram-positive and gram-negative bacteria, demonstrating zones of inhibition comparable to standard antibiotics.

Bacterial Strain Zone of Inhibition (mm) Standard Drug (Streptomycin) (mm)
Staphylococcus aureus20.5 ± 0.436.6 ± 0.3
Chromobacterium violaceum17.0 ± 0.329.1 ± 0.2

This table summarizes the antimicrobial efficacy of the compound compared to a standard antibiotic.

Enzyme Inhibition

The compound has also been studied for its role as an enzyme inhibitor. Its ability to inhibit specific enzymes involved in cancer cell proliferation has been highlighted in various studies, particularly focusing on PRMT5 and its substrate adaptors in MTAP-deleted cancer cells . This suggests that the compound could serve as a potential therapeutic agent in targeted cancer therapies.

Case Study 1: Enzyme Inhibition in Cancer Cells

A study published in Nature explored the effects of various compounds on PRMT5, with findings indicating that 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide showed promising results in inhibiting PRMT5 activity in MTAP-deleted cancer cells. The IC50 values were measured across different concentrations, demonstrating effective inhibition at lower doses .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide was evaluated against several bacterial strains. The results indicated a significant reduction in bacterial viability, supporting its potential use as an antimicrobial agent.

Comparative Analysis with Similar Compounds

The structure and biological activity of 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide can be compared with similar compounds to understand its unique properties:

Compound Structural Features Biological Activity
3-Chloro-N-(4-methoxyphenyl)propanamideMethoxy group instead of nitro groupModerate enzyme inhibition
3-Chloro-N-(2-methyl-4-aminophenyl)propanamideNitro group reduced to amineLower antimicrobial activity

This comparison highlights the significance of functional groups in determining biological activity.

Q & A

Q. What are the optimal synthetic protocols for preparing 3-chloro-N-(2-methyl-5-nitrophenyl)propanamide?

  • Methodological Answer : The compound can be synthesized via acylation using 3-chloropropanoyl chloride and 2-methyl-5-nitroaniline. A typical procedure involves:
  • Dissolving 2-methyl-5-nitroaniline in dry dichloromethane (DCM) at −10°C.
  • Adding 3-chloropropanoyl chloride dropwise under inert conditions.
  • Stirring for 1–2 hours, followed by extraction with aqueous NaHCO₃ and DCM.
  • Purification via solvent evaporation under vacuum.
    Key parameters: Low temperature (−10°C) minimizes side reactions, while DCM ensures solubility of intermediates. Yields >90% are achievable with stoichiometric control .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Expect signals for aromatic protons (δ 7.4–8.0 ppm, split based on nitro/methyl substitution), NH (δ ~7.3 ppm, broad singlet), and methylene groups adjacent to Cl (δ 3.8–3.9 ppm for CH₂Cl, δ 2.8–3.0 ppm for CH₂CONH) .
  • ¹³C NMR : Peaks for carbonyl (δ ~167 ppm), aromatic carbons (δ 110–140 ppm), and methyl groups (δ ~20 ppm).
  • IR : Strong C=O stretch at ~1664 cm⁻¹ and N–H bend at ~3184 cm⁻¹ confirm the amide linkage .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure of this compound be systematically analyzed?

  • Methodological Answer :
  • Perform single-crystal X-ray diffraction and refine using SHELXL .
  • Apply graph set analysis (e.g., Etter’s formalism) to classify hydrogen bonds. For example:
  • N–H···O bonds (amide to nitro/methoxy groups) form C(4) chains.
  • C–H···O interactions (methylene to carbonyl) create S(6) motifs.
  • Use ORTEP-3 for visualizing hydrogen bond networks and calculating interatomic distances (e.g., O···H < 2.5 Å) .

Q. How can contradictions between computational and experimental molecular geometries be resolved?

  • Methodological Answer :
  • Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with X-ray data.
  • Discrepancies in bond lengths (e.g., C=O at 1.23 Å experimentally vs. 1.21 Å computationally) may arise from crystal packing effects.
  • Validate using Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-stacking, van der Waals contacts) .

Q. What strategies evaluate the biological relevance of substituents (e.g., nitro, chloro) in this compound?

  • Methodological Answer :
  • Design analogs (e.g., replacing nitro with methoxy) and assess activity via:
  • Enzyme inhibition assays : Test against targets like MurA (linked to bacterial cell wall synthesis) .
  • Molecular docking : Compare binding affinities of substituents to active sites (e.g., opioid receptors, using AutoDock Vina) .
  • Correlate electronic effects (Hammett σ values) with bioactivity trends .

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